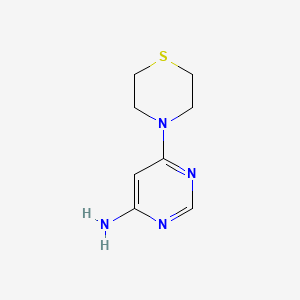

6-Thiomorpholinopyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrimidine core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net This prevalence is due to several key factors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents on the ring can be tailored to be hydrogen bond donors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. nih.gov

Furthermore, the pyrimidine ring is a bioisostere of other aromatic systems, like benzene, allowing for its substitution in known active compounds to potentially improve properties such as solubility, metabolic stability, and target affinity. The versatility of the pyrimidine scaffold is demonstrated by its presence in a wide array of approved drugs with diverse therapeutic applications, including anticancer agents (e.g., Imatinib), antiviral drugs (e.g., Zidovudine), and antibacterial medications (e.g., Trimethoprim).

The adaptability of the pyrimidine ring allows for substitution at multiple positions, enabling the generation of large and diverse chemical libraries for high-throughput screening. researchgate.net This chemical tractability has made it a cornerstone in the development of novel therapeutic agents against a multitude of diseases.

Overview of the Research Landscape for Pyrimidine Derivatives with Unique Structural Features

The research landscape for pyrimidine derivatives is vast and continually evolving. A significant area of focus is the development of kinase inhibitors, as many kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.gov The pyrimidine scaffold serves as an excellent starting point for the design of ATP-competitive kinase inhibitors, as it mimics the adenine (B156593) core of ATP.

Another area of active investigation involves the incorporation of unique functional groups and heterocyclic moieties onto the pyrimidine core to explore new chemical space and biological activities. For instance, the introduction of sulfur-containing groups, such as in thiopyrimidines, has led to the discovery of compounds with interesting pharmacological profiles. nih.gov Similarly, the attachment of saturated heterocycles like morpholine (B109124) and thiomorpholine (B91149) can enhance the physicochemical properties of the parent molecule, such as solubility and metabolic stability, which are critical for drug development. acs.org

Recent research has also focused on the synthesis and evaluation of pyrimidine derivatives as inhibitors of other important enzyme families, such as Dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as agents targeting neurodegenerative diseases. vietnamjournal.runih.gov

Rationale for Focused Academic Inquiry into 6-Thiomorpholinopyrimidin-4-amine

While extensive research exists on pyrimidine derivatives, the specific compound this compound represents a less explored area of this chemical space. The rationale for a focused academic inquiry into this molecule stems from several key considerations:

Structural Novelty: The combination of a 4-amino group and a 6-thiomorpholino substituent on the pyrimidine ring presents a unique structural motif. The 4-amino group is a common feature in many biologically active pyrimidines, often involved in crucial hydrogen bonding interactions with target proteins. The thiomorpholine moiety, with its sulfur atom, introduces distinct electronic and steric properties compared to its more commonly studied oxygen analogue, morpholine. This could lead to novel binding interactions and selectivity profiles.

Scaffold for Further Derivatization: This compound can serve as a valuable starting point for the synthesis of a library of related derivatives. The amino group at the 4-position and the secondary amine within the thiomorpholine ring offer potential sites for further functionalization, allowing for the systematic exploration of chemical space and optimization of biological activity.

Although direct and extensive research on this compound is not widely published, its structural features and the known activities of related compounds provide a strong impetus for its investigation as a potentially valuable chemical entity in medicinal chemistry.

Research Findings on Related Pyrimidine Derivatives

To contextualize the potential of this compound, it is informative to review the research findings on structurally similar compounds. The following table summarizes the biological activities of several 6-substituted pyrimidin-4-amine derivatives.

| Compound/Scaffold | Target/Activity | Key Findings |

| 6-Aryl-2-morpholin-4-yl-4H-thiopyran-4-ones | DNA-dependent protein kinase (DNA-PK) inhibitors | Compounds with naphthyl or benzo[b]thienyl substituents at the 4'-position showed potent DNA-PK inhibition with IC50 values in the 0.2-0.4 µM range. researchgate.net |

| 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines | Antibacterial and antifungal agents | Derivatives with electron-withdrawing groups on the aryl ring at the 6-position exhibited significant activity against various bacterial and fungal strains. acs.org |

| 6-(Aminomethyl)pyrazolopyrimidine derivatives | Dipeptidyl peptidase-4 (DPP-4) inhibitors | β-Amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines showed potent DPP-4 inhibition with IC50 values in the nanomolar range. vietnamjournal.ru |

| Pyrrolo[2,3-d]pyrimidines | Kinase inhibitors (various) | This scaffold, an isostere of adenine, is present in numerous ATP-competitive kinase inhibitors, with some compounds approved for clinical use. nih.gov |

| Aminopyrimidine derivatives | Polo-like kinase 4 (PLK4) inhibitors | A series of novel aminopyrimidine core-containing compounds were developed as potent PLK4 inhibitors with good drug-like properties. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-thiomorpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRKUNHRSIXSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=NC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Thiomorpholinopyrimidin 4 Amine and Its Analogues

Strategic Approaches for Pyrimidine (B1678525) Core Functionalization

The functionalization of the pyrimidine ring is a key aspect of synthesizing a diverse range of derivatives. nih.gov Several methods are employed to introduce different functional groups at various positions of the pyrimidine scaffold, allowing for the fine-tuning of the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyrimidine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of substituted pyrimidines. wikipedia.org This reaction typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient aromatic ring by a nucleophile. wikipedia.org In the context of pyrimidine synthesis, the presence of electron-withdrawing nitrogen atoms in the ring facilitates this type of substitution. baranlab.org

The reactivity of different positions on the pyrimidine ring towards nucleophilic attack can vary. Generally, the 2-, 4-, and 6-positions are more susceptible to SNAr reactions. baranlab.org The choice of solvent, temperature, and base can influence the regioselectivity of the substitution, especially when multiple leaving groups are present. proquest.com For instance, in the case of 2,4-dichloropyrimidine (B19661) derivatives, the substitution at the C-4 position is often favored. proquest.com

The synthesis of 6-thiomorpholinopyrimidin-4-amine can be envisioned to proceed via an SNAr reaction where thiomorpholine (B91149) acts as the nucleophile, displacing a suitable leaving group at the 6-position of a 4-aminopyrimidine (B60600) precursor. The efficiency of this reaction is often enhanced by the presence of electron-withdrawing groups on the pyrimidine ring. wikipedia.orgpressbooks.pub

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Basic solution in water | wikipedia.org |

| 4-Amino-6-chloro-2-methylpyrimidine | N-(2-hydroxyethyl)piperazine | 4-((2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-amine | KOH, HPMC solution, 50°C | rsc.org |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Various N-, O-, S-nucleophiles | 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | K2CO3/DMF or NEt3/DCM | nih.gov |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | 4-Amino-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile derivatives | PEG400, 120°C | nih.gov |

Condensation Reactions Utilizing Guanidine (B92328) Carbonate Precursors

Condensation reactions are a cornerstone in the construction of the pyrimidine ring. A common and effective method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine carbonate. nih.gov This approach allows for the direct formation of the pyrimidine core with an amino group at the 2-position.

The synthesis of pyrimidine derivatives can be achieved by the cyclization of a suitable chalcone (B49325) with guanidine hydrochloride in the presence of a base like sodium hydroxide. nih.gov This method has been utilized to produce a variety of unsymmetrical pyrimidines. nih.gov The reaction of α-cyano-β-enaminones with guanidine has also been reported to yield 2-aminopyrimidine (B69317) derivatives. nih.gov

For the synthesis of a 6-substituted-4-aminopyrimidine, a one-pot reaction involving ketene (B1206846) dithioacetals, an amine, and guanidine carbonate has been described. researchgate.net This method provides an efficient route to highly functionalized pyrimidines. researchgate.net

| Precursor 1 | Precursor 2 | Product | Conditions | Reference |

| Chalcone | Guanidine hydrochloride | Unsymmetrical pyrimidines | NaOH, ethanol, reflux | nih.gov |

| α-Cyano-β-enaminones | Guanidine | 6-Azolyl-2-amino-4-cyanopyrimidines | K2CO3, ethanol, 70°C | nih.gov |

| Ketene dithioacetals | Amines and Guanidine carbonate | 6-Substituted amino-2,4-diaminopyrimidine derivatives | One-pot synthesis | researchgate.net |

| 5-R-3-Arylmethylidenefuran-2(3H)-ones | Guanidine carbonate | 3-[(2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl)methylene]-5-phenylfuran-2(3H)-ones | Sodium ethoxide, ethanol, reflux | nih.gov |

Multi-step Synthetic Sequences for 2,4-Disubstituted Pyrimidine Derivatives

The synthesis of specifically substituted pyrimidines, such as 2,4-disubstituted derivatives, often requires multi-step sequences to achieve the desired regiochemistry and functional group arrangement. gsu.edu These sequences can involve a combination of different reaction types, including nucleophilic substitution, condensation, and oxidation.

One approach begins with a nucleophilic addition of a lithiated heterocycle to the 4-position of 2-chloropyrimidine, forming a dihydropyrimidine (B8664642) intermediate. gsu.educore.ac.uk This intermediate is then oxidized to restore the aromaticity of the pyrimidine ring. gsu.educore.ac.uk Subsequent addition-elimination reactions can be performed to introduce a substituent at the 2-position. gsu.educore.ac.uk

Another strategy for creating 2,4-disubstituted pyrimidines involves the cyclocondensation of 1,3-dicarbonyl compounds with amidines, followed by further modifications. The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (B66366) derivatives, for example, can be achieved through cyclocondensation reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate.

| Starting Material | Key Intermediates | Final Product Type | Key Reactions | Reference |

| 2-Chloropyrimidine | Dihydropyrimidine | 2,4-Disubstituted pyrimidines | Nucleophilic addition, Oxidation, Addition-elimination | gsu.educore.ac.uk |

| tert-Butyl 4-oxopiperidine-1-carboxylate | - | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine derivatives | Cyclocondensation | |

| 2-Amino-4-chloro-pyrimidine | - | Pyrimidine anchored derivatives | Microwave-assisted synthesis | nih.gov |

Ammonolysis and Aminolysis Pathways for Pyrimidine Amines

Ammonolysis and aminolysis are crucial reactions for introducing amino groups onto the pyrimidine ring. wikipedia.org These reactions involve the nucleophilic attack of ammonia (B1221849) or an amine on a pyrimidine derivative bearing a suitable leaving group, typically a halogen. libretexts.org This process is a type of nucleophilic substitution. libretexts.org

The reaction of a haloalkane with concentrated ammonia in a sealed tube with ethanol, known as Hoffmann's ammonolysis, can lead to a mixture of primary, secondary, and tertiary amines. wikipedia.org In the context of pyrimidine chemistry, reacting a chloropyrimidine with an amine is a common method to synthesize aminopyrimidines. nih.gov For example, 2-amino-4-chloro-pyrimidine can be reacted with various substituted amines to produce a range of 2-amino-4-substituted-aminopyrimidine derivatives. nih.gov

A preparation method for 4-amino-6-alkoxyl pyrimidine compounds involves the atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine (B16783) compounds as a key step. google.com

| Starting Material | Reagent | Product Type | Conditions | Reference |

| Haloalkane | Concentrated Ammonia | Mixture of amines | Sealed tube, ethanol | wikipedia.org |

| 2-Amino-4-chloro-pyrimidine | Substituted amines | 2-Amino-4-substituted-aminopyrimidine derivatives | Microwave, 120-140°C | nih.gov |

| 4,6-Dichloropyrimidine compounds | Ammonia or Amine | 4-Amino-6-chloropyrimidine compounds | Atmospheric pressure | google.com |

Targeted Chemical Transformations of the Thiomorpholine and Amine Moieties

Once the core this compound structure is assembled, further derivatization can be achieved by targeting the thiomorpholine and amine functional groups. These transformations allow for the exploration of structure-activity relationships and the development of new analogues with modified properties.

Oxidation Reactions of the Thiomorpholine Moiety

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding thiomorpholine S-oxide and thiomorpholine S,S-dioxide derivatives. jchemrev.com This transformation can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity.

The oxidation of thiomorpholine derivatives can be achieved using various oxidizing agents. For instance, hydrogen peroxide has been used for the mild oxidation of a thiomorpholine-containing methacrylate (B99206) monomer to its corresponding oxide. mdpi.com In another study, the thiomorpholine ring in an oxazolidinone antibiotic was oxidized to the S-oxide and S,S-dioxide, leading to compounds with modified antimicrobial activity. jchemrev.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-thiomorpholine ethyl methacrylate | Hydrogen peroxide | Ethylthiomorpholine oxide methacrylate | mdpi.com |

| Linezolid analogue with thiomorpholine | Not specified | Thiomorpholine S-oxide and S,S-dioxide analogues | jchemrev.com |

Alkylation and Acylation of Amine Functional Groups

The exocyclic amine group at the C4 position of the pyrimidine ring is a primary site for synthetic modification through alkylation and acylation. These reactions introduce alkyl or acyl moieties, respectively, which can significantly alter the compound's steric and electronic profile.

Alkylation: The introduction of alkyl groups onto the amine function is a common strategy. This is typically achieved by reacting the parent amine with an alkyl halide (e.g., methyl iodide) in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The base deprotonates the amine, forming a more nucleophilic species that readily attacks the electrophilic alkyl halide. Another approach involves coupling with various anilines in the presence of potassium carbonate. nih.gov The reaction of N-sulfonyloxy maleimides with primary amines in the presence of potassium carbonate also yields N-alkylated products. nih.gov

Acylation: Acylation introduces an acyl group (R-C=O) to the amine. A standard method involves the use of an acylating agent like an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl chloride. These reactions can sometimes be catalyzed by a small amount of strong acid. nih.gov For instance, the acetylation of a primary or secondary amine on a pyridine (B92270) ring, a related nitrogen-containing heterocycle, has been successfully performed using acetic anhydride with a catalytic quantity of concentrated sulfuric acid. nih.gov These modifications can lead to the formation of amide derivatives, which have distinct chemical properties compared to the parent amine. A series of pyrimidine derivatives bearing a free amino group at the C2 position were identified as potent agents, and their further structural optimization through acylation led to highly efficacious compounds. nih.gov

The following table summarizes representative alkylation and acylation reactions on related amino-heterocyclic structures.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Alkylation | Methyl iodide, Sodium Hydride, DMF, 0 °C | Tertiary Amine | nih.gov |

| Alkylation | Substituted Aniline (B41778), Potassium Carbonate, t-BuOH, rt or MW | Tertiary Amine | nih.gov |

| Alkylation | Primary Amines, Potassium Carbonate, DMF, rt | 3-N-Alkyl Pyrimidin-2,4-dione | nih.gov |

| Acylation | Acetic Anhydride, cat. H₂SO₄ | Acetylated Amine (Amide) | nih.gov |

| Acylation | Hexanoyl chloride, Base | N-acylated pyrimidine | nih.gov |

Regioselective Derivatization Strategies for Enhanced Specificity

Regioselectivity—the control of reaction at a specific position in a molecule with multiple reactive sites—is a cornerstone of modern organic synthesis. For a molecule like this compound, several positions are susceptible to electrophilic or nucleophilic attack: the exocyclic amine (N-H), the ring nitrogens (N1 and N3), and the thiomorpholine moiety. Achieving regioselective derivatization is crucial for synthesizing specific isomers with desired properties.

Studies on related heterocyclic systems provide insight into achieving such selectivity. For instance, in the synthesis of substituted pyrimidines, nucleophilic attack has been shown to be highly regioselective, favoring substitution at the C4 position. researchgate.net The derivatization of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidines demonstrates how reaction conditions can dictate the site of substitution. Amination was found to occur selectively at the C2 position, while the regioselectivity of thiol or thiolate addition depended on the conditions: C8 addition was favored in DMF with Hünig's base, whereas C2 addition was preferred in isopropanol. nih.gov This highlights the profound influence of solvent and base choice on the reaction's outcome.

These selective modifications provide a pathway to orthogonally functionalize the molecule, where one position can be modified while leaving another reactive site available for a subsequent, different chemical transformation. nih.gov For example, a regioselective thiolation can activate a specific position for a metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Liebeskind-Srogl coupling, allowing for the introduction of diverse substituents with high precision. nih.gov

| Target Site | Reaction Type | Conditions | Outcome | Reference |

| C4-pyrimidine | Nucleophilic Substitution | N-Methylpiperazine | C4-substituted product formed preferentially | researchgate.net |

| C2-pyridopyrimidine | Amination | Amine nucleophile | Selective substitution at C2 | nih.gov |

| C8-pyridopyrimidine | Thiolation | Thiol, Hünig's base, DMF | Selective substitution at C8 | nih.gov |

| C2-pyridopyrimidine | Thiolation | Thiol, Isopropanol | Selective substitution at C2 | nih.gov |

Advanced Synthetic Techniques and Reaction Optimization

The efficient synthesis of complex molecules like this compound and its derivatives often requires the use of advanced synthetic methods and rigorous optimization of reaction conditions. The goal is to maximize yield, minimize byproducts, and ensure reactions are scalable and environmentally friendly.

Reaction Optimization: Key parameters that are typically varied during optimization include the choice of catalyst, solvent, reaction temperature, and duration. For the synthesis of related pyrimido[4,5-d]pyrimidine (B13093195) derivatives, optimal conditions were identified by systematically adjusting these variables, such as using a 10% mol catalyst loading at 70°C for 4 hours in water. ui.ac.idresearchgate.net Such optimization efforts are crucial for developing practical and efficient synthetic protocols.

Advanced Synthetic Methods: Modern organic synthesis employs a range of powerful techniques to construct heterocyclic scaffolds.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. organic-chemistry.org For example, a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides an efficient route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Transition-Metal Catalysis: Catalysts based on metals like iridium, copper, and nickel have enabled novel and highly selective synthetic transformations. An iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from amidines and alcohols under mild conditions. organic-chemistry.org Similarly, newly developed Ni(II)-NNO pincer complexes have proven effective in catalyzing the synthesis of pyrimidine derivatives from alcohols and amidines, producing only water and hydrogen gas as byproducts. acs.org

Novel Reagent Approaches: The development of new reagents and reaction pathways continues to expand the synthetic toolkit. An oxidative cyclodimerization of 2H-azirine-2-carboxylates has been described as an unprecedented route to pyrimidine-4,6-dicarboxylates. researchgate.net Another method involves the use of N,N-dimethylaminoethanol as a one-carbon source in an oxidative [3 + 2 + 1] three-component annulation to form pyrimidine derivatives. organic-chemistry.org

These advanced techniques offer powerful alternatives to traditional synthetic methods, often providing higher yields, greater selectivity, and broader substrate scope.

| Technique | Catalyst/Reagent | Key Features | Reference |

| Reaction Optimization | Iodine (10% mol) | Optimized conditions: 70°C, 4h, water solvent | ui.ac.idresearchgate.net |

| Multicomponent Reaction | ZnCl₂ | Single-step synthesis from enamines, orthoformate, and ammonium acetate | organic-chemistry.org |

| Multicomponent Reaction | Iridium complex | Regioselective synthesis from amidines and alcohols | organic-chemistry.org |

| Acceptorless Dehydrogenative Annulation | Ni(II)-NNO pincer complex | Efficient synthesis from alcohols and amidines; H₂O and H₂ as byproducts | acs.org |

| Oxidative Annulation | TEMPO / Iron(II)-complex | Regioselective synthesis from ketones, aldehydes, and amidines | organic-chemistry.org |

Advanced Structural Elucidation and Spectroscopic Characterization of 6 Thiomorpholinopyrimidin 4 Amine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For derivatives of 6-thiomorpholinopyrimidin-4-amine, ¹H NMR provides precise information about the chemical environment of protons, while ¹³C NMR offers insights into the carbon framework.

Detailed ¹H NMR data has been reported for N-(4,4-difluorocyclohexyl)-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)-6-thiomorpholinopyrimidin-4-amine, a complex derivative. google.comgoogle.com The observed chemical shifts and coupling constants allow for the assignment of each proton to its specific position within the molecule. For instance, the pyrimidine (B1678525) proton typically appears as a singlet, while the protons of the thiomorpholine (B91149) and cyclohexyl rings exhibit complex splitting patterns due to their various spatial arrangements.

¹H NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.55 | s | Pyrazolyl-H | |

| 7.13 | d | 8.0 | Cyclohexyl-NH |

| 6.59 | s | Pyrimidinyl-H | |

| 5.58 | s | Pyrazolyl-H | |

| 5.40 | d | 48.4 | CH₂F |

| 4.01 | bs | Cyclohexyl-H | |

| 3.90 | s | Thiomorpholinyl-H |

Data for N-(4,4-difluorocyclohexyl)-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)-6-thiomorpholinopyrimidin-4-amine google.comgoogle.com

The broad singlet observed for one of the cyclohexyl protons suggests a particular conformation or dynamic exchange process. The large coupling constant for the fluoromethyl group is characteristic of geminal fluorine-hydrogen coupling. Conformational analysis of the thiomorpholine ring can be inferred from the chemical shifts and multiplicities of its methylene (B1212753) protons. The chair conformation is typical for such six-membered heterocyclic rings.

Mass Spectrometry-Based Characterization of Intact Molecules and Fragments

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas.

For derivatives of this compound, electrospray ionization (ESI) is a common technique to generate protonated molecular ions [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For example, the M+1 peak for N-(4,4-difluorocyclohexyl)-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)-6-thiomorpholinopyrimidin-4-amine has been reported at an m/z of 413. google.comgoogle.com

Mass Spectrometry Data for a this compound Derivative

| Compound | Ionization Mode | Observed m/z [M+H]⁺ |

|---|---|---|

| N-(4,4-difluorocyclohexyl)-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)-6-thiomorpholinopyrimidin-4-amine | ESI | 413 |

| Ethyl 1-(4-((4,4-difluorocyclohexyl)amino)-6-thiomorpholinopyrimidin-2-yl)-1H-pyrazole-3-carboxylate | ESI | 453 |

Data sourced from patent literature. google.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a "molecular fingerprint" for identification.

Specific IR and Raman spectra for this compound are not available in the reviewed literature. However, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3500-3300 (typically two bands for a primary amine) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=N, C=C (ring) | Stretching | 1650-1550 |

| N-H (amine) | Bending | 1650-1580 |

| C-N | Stretching | 1350-1250 (aromatic) |

The IR spectrum would be expected to show characteristic N-H stretching bands for the primary amine group, as well as C-H stretching vibrations for the pyrimidine ring and the thiomorpholine moiety. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule, including the C-N and C-S bonds. Raman spectroscopy would be complementary, potentially providing stronger signals for the symmetric vibrations of the pyrimidine ring.

Computational Chemistry and Molecular Modeling for 6 Thiomorpholinopyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

One key application is the calculation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial descriptors in quantitative structure-activity relationship (QSAR) studies, as they correlate with a molecule's ability to donate or accept electrons, a key aspect of many biological interactions. researchgate.net For example, in a study of 6-arylquinazolin-4-amine derivatives as DYRK1A inhibitors, HOMO and LUMO energies were among the descriptors used to build a predictive QSAR model. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another valuable quantum chemical tool. ajchem-a.com It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). ajchem-a.com This information is critical for understanding and predicting how a ligand like 6-thiomorpholinopyrimidin-4-amine might interact with the electrostatic environment of a biological target's active site. ajchem-a.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.comnih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a protein target. ajchem-a.comnih.gov

The process involves placing the ligand in various conformations and orientations within the target's binding pocket and scoring these poses based on a scoring function that approximates the binding free energy. nih.gov For instance, in the study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential CDK2/4/6 inhibitors, molecular docking was used to analyze the interactions between the inhibitors and the kinase domains of these cycline-dependent kinases. nih.gov

Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and specificity. nih.gov For example, in the investigation of 6-arylquinazolin-4-amine derivatives, molecular docking identified specific hydrophobic and hydrogen bond interactions within the binding pocket of the target protein. researchgate.net This detailed understanding of ligand-target interactions is essential for structure-based drug design and the optimization of lead compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Assessment

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net This technique is crucial for assessing the conformational flexibility of both the ligand and the target, as well as the stability of their complex. researchgate.net

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment. nih.gov This provides insights into the stability of the binding pose predicted by docking. If a ligand remains stably bound in the active site throughout the simulation, it lends confidence to the predicted binding mode. researchgate.net

Furthermore, MD simulations are used for conformational sampling, exploring the different shapes a molecule can adopt. researchgate.net This is particularly important for flexible molecules like this compound, which may adopt different conformations upon binding to a target. By generating an ensemble of conformations, MD simulations can provide a more realistic representation of the molecule's behavior in solution and in a protein binding site. uni-konstanz.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, untested compounds.

Ligand-Based QSAR: CoMFA and CoMSIA Approaches

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. These methods are particularly useful when the 3D structure of the target protein is unknown.

In CoMFA, the steric and electrostatic fields around a set of aligned molecules are calculated and then correlated with their activities using partial least squares (PLS) analysis. CoMSIA extends this by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps from these analyses highlight regions where modifications to the molecular structure are likely to increase or decrease activity, guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential 3D arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the ligand-binding site of a target protein (structure-based). researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of new molecules that possess the required pharmacophoric features and are therefore likely to be active. nih.gov For example, a five-point pharmacophore model was used to screen a database for new COMT inhibitors. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. ajchem-a.comnih.gov

Integration of Machine Learning Algorithms in QSAR Development

The development of QSAR models has been significantly enhanced by the integration of machine learning algorithms. nih.govresearchgate.net These algorithms can handle complex, non-linear relationships between molecular descriptors and biological activity, often leading to more predictive models than traditional statistical methods. researchgate.net

A variety of machine learning algorithms are employed in QSAR, including:

Random Forest: An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov

Support Vector Machines (SVM): A supervised learning model that uses a hyperplane to separate data points into different classes.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. nih.gov

Deep Neural Networks (DNN): A class of artificial neural networks that use multiple layers to progressively extract higher-level features from the input. nih.gov

These machine learning-based QSAR models have been successfully applied to predict various properties, including the antitrypanosomal activity of thiazolidinones and the plasma half-lives of drugs in different animal species. nih.govnih.gov The predictive power of these models aids in the in silico screening of virtual libraries to identify new lead compounds. nih.gov

Due to the absence of specific scientific literature detailing Free Energy Perturbation (FEP) and Binding Energy Calculations for the compound this compound, this section cannot be completed. Extensive searches did not yield any published research that has applied these specific computational methods to this molecule.

General principles of FEP and binding energy calculations are well-established in computational chemistry. nih.govnih.govresearchgate.net These methods are powerful tools for predicting the binding affinity of a ligand to a protein. researchgate.net FEP, in particular, is a rigorous method that involves the creation of a thermodynamic cycle to calculate the relative binding free energy between two ligands or the absolute binding free energy of a single ligand. researchgate.net The process relies on molecular dynamics simulations to sample the conformational space of the system and calculate the free energy difference between two states. nih.gov

Binding energy calculations, more broadly, can encompass a range of methods from highly accurate but computationally expensive alchemical free energy calculations to more approximate but faster methods like Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) or Poisson-Boltzmann and Surface Area (MM/PBSA). These techniques are instrumental in drug discovery and molecular design for optimizing ligand binding and understanding the molecular determinants of affinity.

Without specific studies on this compound, it is not possible to provide detailed research findings, data tables, or an analysis of its binding characteristics using these computational approaches.

Structure Activity Relationship Sar Investigations of 6 Thiomorpholinopyrimidin 4 Amine Derivatives

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of 6-thiomorpholinopyrimidin-4-amine derivatives is intricately linked to the nature and position of various substituents. Through positional scanning, researchers can systematically probe the chemical space around the core scaffold to identify key regions that govern molecular recognition and biological function.

The pyrimidine (B1678525) ring serves as a central scaffold for the this compound series. Modifications to this core, particularly at positions 2 and 5, can significantly impact biological activity through steric and electronic effects. While direct studies on the this compound scaffold are limited, data from related pyrimidine derivatives offer valuable insights. For instance, in a series of 4,6-disubstituted pyrimidines, the introduction of small, electron-donating groups at the C2 position was found to enhance activity, whereas bulky substituents were generally detrimental.

In analogous systems, such as 2'-modified-4'-selenoarabinofuranosyl-pyrimidines, the nature of the substituent on the pyrimidine base plays a crucial role in their anticancer activity. For example, derivatives with a cytosine base (which features an amino group at C4, similar to the target compound) often exhibit potent biological effects. The electronic properties of the pyrimidine ring are critical for establishing key interactions, such as hydrogen bonds, with biological targets.

Table 1: Hypothetical Steric and Electronic Effects on the Pyrimidine Core of this compound Analogs

| Position | Substituent | Steric Effect | Electronic Effect | Postulated Impact on Activity |

|---|---|---|---|---|

| C2 | -H | Minimal | Neutral | Baseline |

| C2 | -CH3 | Small | Electron-donating | Potentially Favorable |

| C2 | -Cl | Small | Electron-withdrawing | Potentially Unfavorable |

| C5 | -H | Minimal | Neutral | Baseline |

| C5 | -F | Small | Electron-withdrawing | May enhance binding affinity |

| C5 | -Br | Medium | Electron-withdrawing | Potential for steric hindrance |

Furthermore, substitution on the carbon atoms of the thiomorpholine (B91149) ring can influence its conformation and how it is presented to a binding pocket. Small alkyl groups might be well-tolerated, while larger or more polar substituents could lead to steric clashes or unfavorable interactions. The conformational flexibility of the thiomorpholine ring itself can also be a determinant of activity, with more rigid analogs sometimes showing improved potency due to a lower entropic penalty upon binding.

The 4-amine group is a critical hydrogen bond donor and a key site for interaction with biological targets. Substitution on this amine can modulate the compound's basicity, lipophilicity, and steric profile. In many related aminopyrimidine series, mono-substitution on the exocyclic amine with small alkyl or aryl groups is often well-tolerated and can lead to enhanced potency. For example, in a series of 6-aryl-furo[2,3-d]pyrimidin-4-amines, substitution at the 4-amino position was a critical determinant of EGFR inhibitory activity. nih.gov

Disubstitution, on the other hand, can be detrimental if it prevents the necessary hydrogen bond donation. However, incorporating the nitrogen into a small heterocyclic ring could be a viable strategy to explore additional binding interactions. The nature of the substituent is paramount; for instance, electron-withdrawing groups can decrease the basicity of the amine, which may be advantageous for cell permeability or for tuning the strength of hydrogen bonds.

Table 2: Postulated Effects of Amine Moiety Substitution in this compound Derivatives

| Substitution Pattern | Example Substituent (R) | Potential Effect | Rationale |

|---|---|---|---|

| Mono-N-substitution | -CH3 | May be tolerated or beneficial | Maintains H-bond donor capacity |

| Mono-N-substitution | -Phenyl | Potential for additional π-stacking interactions | Increases lipophilicity |

| Di-N-substitution | -N(CH3)2 | Likely to decrease activity | Loss of H-bond donor capability |

| Acylation | -C(O)CH3 | Decreases basicity | May improve cell permeability |

Chiral Considerations in SAR Development

The introduction of chiral centers into a molecule can lead to stereoisomers with distinct pharmacological profiles. While the parent this compound is achiral, substitutions on the thiomorpholine ring or on a substituent of the 4-amine group can introduce chirality. For instance, if a methyl group is introduced at the C2 or C3 position of the thiomorpholine ring, it creates a stereocenter.

In such cases, it is common for one enantiomer to exhibit significantly higher potency than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into a chiral binding site of a protein. For example, in the development of EGFR inhibitors based on a 6-aryl-furo[2,3-d]pyrimidin-4-amine scaffold, the chirality at the 4-benzylamino group was found to be crucial for activity, with the (R)-enantiomer being more potent due to favorable cation-π interactions. nih.gov This highlights the importance of synthesizing and testing enantiomerically pure compounds to fully understand the SAR and to develop more effective and selective agents.

Correlation of SAR Data with Molecular Interaction Profiles

To rationalize the observed SAR data, molecular modeling and structural biology techniques are invaluable. By correlating the effects of structural modifications with the predicted or experimentally determined binding modes of the compounds, a more complete picture of the molecular interactions driving activity can be developed.

For this compound derivatives, the pyrimidine core is likely to form key hydrogen bonds with the hinge region of a kinase or a similar ATP-binding site. The 4-amine group is a probable hydrogen bond donor, while one of the pyrimidine nitrogens may act as an acceptor. The thiomorpholine moiety is expected to project into a more solvent-exposed region or a hydrophobic pocket, where its size, shape, and lipophilicity will be critical for affinity and selectivity.

Molecular docking studies on related aminopyrimidine inhibitors have shown that the orientation of the substituted amine and the interactions of the group at the 6-position are key determinants of binding. For instance, modifications that introduce favorable van der Waals contacts or displace unfavorable water molecules from a binding pocket can lead to significant gains in potency. By constructing a homology model of the target protein or by using an existing crystal structure, the binding hypotheses generated from SAR studies can be tested and refined, guiding the design of next-generation compounds with improved pharmacological profiles.

In-Depth Analysis of this compound Reveals Data Scarcity in Mechanistic Biological Studies

A comprehensive review of scientific literature and patent databases reveals a significant lack of published research on the in vitro mechanistic studies of the biological interactions of the chemical compound this compound. Despite targeted searches for data pertaining to its enzyme inhibition kinetics, ligand-receptor binding affinity, and specific biological pathways, no specific experimental results or detailed analyses are available in the public domain.

This scarcity of information prevents a detailed discussion of the compound's bio-mechanisms as requested. The required sections on its potential roles in competitive, non-competitive, uncompetitive, or mixed enzyme inhibition, as well as any irreversible enzymatic interactions, cannot be addressed due to the absence of relevant studies. Similarly, information regarding its binding affinity and selectivity for specific biological receptors, which is typically determined through techniques like radioligand binding assays, is not documented. Furthermore, the investigation of allosteric modulation and the identification of specific biological targets and pathways affected by this compound have not been reported in the available scientific literature.

While the fundamental concepts of enzyme kinetics and receptor binding are well-established, their specific application to this compound has not been a subject of published research. Methodologies such as in vitro kinetic studies are crucial for determining how a compound might interact with enzymes, potentially altering their catalytic activity. nih.gov Such studies can elucidate whether an inhibitor competes with the substrate for the enzyme's active site (competitive inhibition), binds to a different site (non-competitive inhibition), or interacts only with the enzyme-substrate complex (uncompetitive inhibition). evitachem.com

Similarly, radioligand binding assays are a gold standard for characterizing the interaction between a ligand, such as the compound , and its receptor. These assays are used to quantify the density of receptors in a sample and the affinity (typically expressed as the dissociation constant, Kd) with which the ligand binds to them. Further investigation into allosteric modulation could reveal if the compound binds to a site on the receptor other than the primary binding site, thereby modifying the receptor's response to its natural ligand.

However, without specific research focused on this compound, any discussion of its biological activity in these contexts would be purely speculative. The scientific community has not yet published data that would allow for the construction of data tables or a detailed narrative on its mechanistic interactions as outlined.

Mechanistic Studies of Biological Interactions of 6 Thiomorpholinopyrimidin 4 Amine in Vitro Investigations

Investigation of Specific Biological Targets and Pathways

Cholinesterase Enzyme Systems (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine. nih.gov This action increases the levels and duration of acetylcholine's effects in the central and peripheral nervous systems. nih.gov The two main types of cholinesterase are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While AChE is primarily found in the brain and red blood cells, BChE is abundant in the liver and circulates in the blood. nih.gov Both enzymes are targets for therapeutic intervention in neurodegenerative diseases like Alzheimer's. nih.gov

Research has explored the inhibitory potential of various compounds, including uracil (B121893) derivatives and amides of acids and thiazolidine-4-ones, against AChE and BChE. nih.govnih.gov For instance, certain amides and thiazolidine-4-ones demonstrated potent inhibition of both AChE and BChE, with Ki values in the nanomolar range. nih.gov Similarly, some uracil derivatives have been shown to obstruct the active site entrance of these enzymes. nih.gov While direct studies on 6-thiomorpholinopyrimidin-4-amine's interaction with cholinesterases are not extensively detailed in the provided results, the broader context of pyrimidine-based compounds as cholinesterase inhibitors suggests a potential area for investigation.

Table 1: Inhibitory Activity of Selected Compounds against Cholinesterases

| Compound Class | Target Enzyme | Inhibition (Ki values) | Reference |

| Amides and Thiazolidine-4-ones | Acetylcholinesterase (AChE) | 1.40-12.86 nM | nih.gov |

| Amides and Thiazolidine-4-ones | Butyrylcholinesterase (BChE) | 9.82-52.77 nM | nih.gov |

| Uracil Derivatives | Acetylcholinesterase (AChE) | Varies | nih.gov |

| Uracil Derivatives | Butyrylcholinesterase (BChE) | Varies | nih.gov |

Adenosine (B11128) Receptor Subtype Antagonism

Adenosine receptors, particularly the A2A subtype, are implicated in various physiological processes, and their antagonism is a therapeutic strategy for conditions like Parkinson's disease. nih.gov The development of selective A2A receptor antagonists has evolved from caffeine (B1668208) to highly specific non-xanthine compounds. nih.gov

One notable example of a pyrimidine-based adenosine receptor antagonist is taminadenant (PBF-509), a 2,6-di(pyrazol-1-yl)pyrimidin-4-amine. nih.gov This compound has been investigated in clinical trials for non-small cell lung cancer. nih.gov The structural similarity of this compound to such compounds suggests it may also exhibit antagonist activity at adenosine receptors. Further research into triazolopyrimidin-3-ones has also yielded potent and selective A2A antagonists. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD can modulate the levels of NAEs and their precursors, the N-acylphosphatidylethanolamines (NAPEs). nih.govresearchgate.net

Studies in mice have shown that the absence of NAPE-PLD leads to a significant decrease in the conversion of NAPEs to NAEs in the brain. nih.gov This suggests that inhibiting NAPE-PLD could be a strategy to control the levels of specific NAEs. nih.gov In plant systems, certain NAEs have been found to be potent inhibitors of a specific isoform of phospholipase D, PLDα, with IC50 values in the submicromolar range. nih.govresearchgate.net While direct inhibition of NAPE-PLD by this compound is not explicitly detailed, the modulation of phospholipase D activity by structurally related lipid molecules highlights a potential mechanism of action.

FMS-like Tyrosine Kinase-3 (FLT3) Inhibitory Mechanisms

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that is a validated target in acute myeloid leukemia (AML). nih.gov The development of FLT3 inhibitors is an active area of research, with a focus on achieving selectivity over other kinases like c-KIT to avoid dose-limiting side effects. nih.gov

A rational design approach has led to the synthesis of novel FLT3 inhibitors based on a pyrimidine (B1678525) scaffold. nih.gov For example, compound 13a, a 4,6-diamino pyrimidine derivative, exhibited a potent IC50 value of 13.9 ± 6.5 nM against the FLT3 kinase with high selectivity over c-KIT. nih.gov These inhibitors are often classified as Type-II kinase inhibitors, binding to the inactive conformation of the kinase. nih.gov The development of resistance to FLT3 inhibitors is a clinical challenge, with mechanisms including on-target mutations and activation of alternative signaling pathways. youtube.com The pyrimidine core of this compound makes it a candidate for investigation as a potential FLT3 inhibitor.

Table 2: Inhibitory Activity of a Pyrimidine-Based FLT3 Inhibitor

| Compound | Target Kinase | IC50 | Selectivity | Reference |

| 13a (4,6-diamino pyrimidine derivative) | FLT3 | 13.9 ± 6.5 nM | High over c-KIT | nih.gov |

Antiplasmodial Activity in Parasitic Models

Malaria, caused by Plasmodium parasites, remains a significant global health issue, and the development of new antimalarial drugs is crucial to combat drug resistance. nih.gov Many antimalarial drugs function by interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. nih.gov

Research into pyrazino[1,2-a;4,5-a′]diindole analogues has shown that the introduction of basic side chains can significantly increase antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Some of these compounds exhibited nanomolar activity. nih.gov Furthermore, combinations of compounds like 3-chloro-4-(4-chlorophenoxy) aniline (B41778) with existing antimalarials such as artesunate (B1665782) or chloroquine (B1663885) have shown synergistic effects in both in vitro and in vivo models. nih.gov Given that pyrimidine-containing structures are found in some antimalarial agents, this compound could potentially exhibit antiplasmodial properties.

Table 3: Antiplasmodial Activity of a Pyrazino[1,2-a;4,5-a′]diindole Analogue

| Compound | P. falciparum Strain | Activity | Reference |

| 22 (bis-quaternary ammonium (B1175870) salt) | Chloroquine-sensitive (3D7) | IC50 = 4.2 μM | nih.gov |

An extensive review of available scientific literature did not yield specific studies on the in vitro functional characterization of This compound in cellular assays, excluding cytotoxicity. Searches for the biological interactions and mechanistic studies of this particular compound did not provide data related to its functional effects in a cellular context.

While research exists on related chemical structures, such as thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidines, which have been investigated for their antiproliferative activities, this information does not directly apply to this compound and is therefore excluded from this article to maintain strict focus on the specified compound. nih.gov

Consequently, there are no detailed research findings or data tables to present for the cellular assays and functional characterization of this compound at this time. Further research and publication in peer-reviewed scientific journals are required to elucidate the biological interactions of this specific chemical entity.

Future Research Directions and Translational Perspectives for 6 Thiomorpholinopyrimidin 4 Amine

Design of Novel Analogues with Optimized Biological Profiles

The core structure of 6-thiomorpholinopyrimidin-4-amine serves as a valuable scaffold for the design of novel analogues with potentially enhanced biological activities. The pyrimidine (B1678525) ring is a key pharmacophore found in numerous approved drugs, and its substitution pattern can be systematically modified to optimize pharmacological properties.

Future design strategies will likely focus on several key areas:

Substitution at the Amine Group: The primary amine at the 4-position offers a ready point for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems could modulate the compound's hydrogen bonding capacity, lipophilicity, and ultimately its target-binding affinity.

Modification of the Thiomorpholine (B91149) Ring: The thiomorpholine moiety can be altered to influence solubility and metabolic stability. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, for instance, could change the electronic and steric properties of the molecule. Additionally, substitution on the thiomorpholine ring itself could provide further avenues for optimizing the biological profile.

Exploration of Isomeric Forms: The synthesis and evaluation of positional isomers of the thiomorpholine and amine groups on the pyrimidine ring could lead to the discovery of analogues with different target specificities or improved potency.

The synthesis of such analogues would draw upon established methods for the preparation of substituted pyrimidines, often involving the reaction of a dihalopyrimidine with the appropriate nucleophiles. For instance, the synthesis of related thiomorpholinopyrimidines often proceeds via the nucleophilic substitution of a chlorine atom on the pyrimidine ring with thiomorpholine.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. The pyrimidine scaffold is known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in nucleotide metabolism.

Future research should explore the potential of this compound and its analogues to act as multi-target agents. This could involve:

Kinase Profiling: Screening against a broad panel of protein kinases to identify potential anti-cancer or anti-inflammatory activities. Many kinase inhibitors feature a substituted pyrimidine core.

Receptor Binding Assays: Evaluating the binding affinity of these compounds for various receptors, particularly those implicated in neurological or cardiovascular disorders.

Enzyme Inhibition Studies: Investigating the inhibitory effects on enzymes crucial for pathogen survival or disease progression.

A multi-targeting approach could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of resistance development.

Development of Advanced Methodologies for Synthesis and Characterization

While the synthesis of substituted pyrimidines is a well-established field, there is always room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research in this area could focus on:

Greener Synthetic Routes: Developing synthetic methods that utilize less hazardous reagents and solvents, and generate minimal waste. This could involve the use of catalytic methods or flow chemistry.

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of this compound analogues for high-throughput screening.

Advanced Analytical Techniques: Utilizing modern analytical methods, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, for the unambiguous characterization of novel analogues and their metabolites.

Patents related to the synthesis of intermediates for the drug Ticagrelor describe methods for preparing structurally similar compounds, such as 4,6-dichloro-5-amino-2-propylthio pyrimidine. These methodologies, which can involve photocatalytic reactions, offer a starting point for developing advanced synthetic routes for this compound derivatives. wipo.int

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel this compound analogues.

Future integration of AI and ML could involve:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and pharmacokinetic properties of virtual compounds before their synthesis.

De Novo Design: Using generative models to design novel molecular structures with desired pharmacological profiles based on the this compound scaffold.

Virtual Screening: Employing docking simulations and other computational methods to screen large virtual libraries of compounds against specific biological targets.

By combining computational approaches with traditional medicinal chemistry, the process of identifying promising drug candidates can be made more efficient and cost-effective.

Q & A

Q. What are the optimal analytical techniques for confirming the structural integrity and purity of 6-Thiomorpholinopyrimidin-4-amine?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. For thiomorpholine-containing compounds, sulfur-specific elemental analysis or X-ray crystallography may resolve ambiguities in substituent positioning .

Q. What synthetic strategies are effective for preparing this compound derivatives?

Methodological Answer: Nucleophilic substitution at the pyrimidine ring’s 4-position using thiomorpholine is a common approach. Protecting-group strategies (e.g., Boc for amines) may prevent side reactions. Analogous compounds, such as N-(4-chloro-3-(trifluoromethyl)phenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, suggest that microwave-assisted synthesis can enhance yields under controlled temperature conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise from variations in experimental models (e.g., cell lines vs. in vivo studies). Systematic meta-analysis of assay conditions (e.g., pH, solvent, concentration) is recommended. Triangulation of data—combining quantitative results with qualitative observations (e.g., solubility limits)—can identify confounding variables. This aligns with qualitative research practices emphasizing iterative data reconciliation .

Q. What methodological rigor is required when evaluating the stability of this compound under physiological conditions?

Methodological Answer: Accelerated stability studies should simulate physiological pH (1.2–7.4) and temperature (37°C). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor degradation products. Credibility in findings demands internal validation (e.g., spike-and-recovery tests) and external calibration against reference standards, as highlighted in frameworks for ensuring research reliability .

Q. How does the thiomorpholine moiety influence the compound’s electronic properties and reactivity in catalytic systems?

Methodological Answer: Computational chemistry (DFT calculations) can map electron density distribution, particularly sulfur’s lone-pair interactions. Compare with morpholine analogs to isolate thiomorpholine-specific effects. Experimental validation via cyclic voltammetry may reveal redox behavior linked to sulfur’s electronegativity. Such approaches mirror interdisciplinary strategies for resolving identity-based contradictions in developmental studies .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?

Methodological Answer: Non-linear regression models (e.g., Hill equation) quantify efficacy (EC₅₀) and cooperativity. Outlier detection (Grubbs’ test) ensures robustness. For heterogeneous datasets, mixed-effects models account for inter-experimental variability. This mirrors longitudinal methodologies in adolescent peer-context research, where nested data structures require hierarchical modeling .

Q. How can researchers design experiments to isolate the role of the pyrimidine ring versus the thiomorpholine group in biological target binding?

Methodological Answer: Fragment-based drug design (FBDD) using truncated analogs (e.g., pyrimidine-only or thiomorpholine-only derivatives) paired with surface plasmon resonance (SPR) can dissect binding contributions. Molecular dynamics simulations further elucidate conformational dynamics. Such reductionist strategies align with CHAT frameworks that deconstruct complex identity conflicts into actionable components .

Ethical & Reflective Considerations

Q. How should researchers navigate conflicts between academic publication priorities and community-driven applications of this compound?

Methodological Answer: Engage in reflexive praxis, balancing institutional incentives with participatory action research (PAR). Transparent dialogue with stakeholders (e.g., patient advocacy groups) ensures ethical alignment. This echoes critiques of industrial uniformity in education, advocating for curricula responsive to diverse societal needs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.